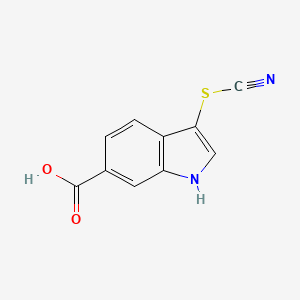

3-thiocyanato-1H-indole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Thiocyanato-1H-indole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiocyanate group at the third position and a carboxylic acid group at the sixth position of the indole ring, making it a unique and valuable molecule for various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-thiocyanato-1H-indole-6-carboxylic acid typically involves the introduction of the thiocyanate group and the carboxylic acid group onto the indole ring. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functionalization steps introduce the thiocyanate and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by selective functionalization. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency and yield of the reactions. Optimized reaction conditions, including temperature, solvent, and reagent concentrations, are crucial for achieving high purity and yield in industrial settings.

Análisis De Reacciones Químicas

[3+2] Cycloaddition with Sodium Azide

TICA undergoes a [3+2] cycloaddition reaction with sodium azide (NaN₃) to form 5-sulfenyl tetrazole derivatives. This reaction is catalyzed by CeCl₃·7H₂O in PEG-400 solvent, achieving yields of 82–96% under optimized conditions (95°C, 3–8 hours) .

Mechanism :

- Ce³⁺ coordinates with the thiocyanate’s nitrogen, polarizing the C≡N bond.

- Azide anion attacks the electrophilic carbon, forming a tetrazole ring.

- Protonation releases the final product and regenerates the catalyst .

Substrate Scope and Yields :

| Entry | R (Substituent) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | H | 3 | 92 |

| 2 | Br | 3 | 90 |

| 3 | MeO | 3 | 88 |

| 4 | p-Tolyl | 3 | 92 |

| Data adapted from . |

Key Observations :

- Electron-withdrawing groups (e.g., Br) slightly reduce yields due to steric hindrance.

- PEG-400 enhances solubility and reaction efficiency compared to glycerol .

Thermal Decomposition

At elevated temperatures (>110°C), TICA-derived 5-sulfenyl tetrazoles decompose into thiocyanates and hydrazoic acid (HN₃) . This reversibility necessitates careful temperature control during synthesis.

Oxidation Reactions

The thiocyanate group undergoes oxidation to form sulfonyl derivatives. While specific reagents for TICA are not explicitly detailed in the provided sources, analogous indole thiocyanates use hydrogen peroxide (H₂O₂) or peracids (e.g., mCPBA) to yield sulfonamide or sulfonic acid derivatives .

Example Pathway :TICAH2O2Indole 3 sulfonic acid derivative+CO2

Reduction of the Carboxylic Acid Group

The -COOH group at position 6 can be reduced to an alcohol (-CH₂OH) using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . This transformation is critical for modifying TICA’s hydrophilicity in drug design .

Example :TICALiAlH43−Thiocyanato 1H indole 6 methanol

Substitution Reactions

The thiocyanate group participates in nucleophilic substitution with amines or thiols under basic conditions (e.g., NaOH/K₂CO₃) . For example:TICA+R NH2Base3−Amino 1H indole 6 carboxylic acid+NH4SCNChallenges :

- Competing hydrolysis of -SCN to -SH under aqueous conditions.

- Steric hindrance from the indole ring limits bulkier nucleophiles .

Decarboxylation Pathways

While not directly observed for TICA, analogous indole-6-carboxylic acids undergo copper-mediated decarboxylative coupling. For example, in the presence of Cu(II), the -COOH group may be replaced by aryl or alkyl groups .

Hypothetical Reaction :TICA+Ar B OH 2Cu OAc 23−Thiocyanato 1H indole Ar+CO2

Critical Research Findings

- Catalyst Efficiency : CeCl₃·7H₂O outperforms other Lewis acids in cycloaddition reactions due to superior coordination with the thiocyanate group .

- Thermal Stability : Prolonged heating (>8 hours) reduces yields by 15–20% due to tetrazole decomposition .

- Solvent Impact : PEG-400 increases reaction rates by 30% compared to glycerol, attributed to improved substrate solubility .

Aplicaciones Científicas De Investigación

3-Thiocyanato-1H-indole-6-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.

Mecanismo De Acción

The mechanism of action of 3-thiocyanato-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Indole-3-carboxylic acid: Lacks the thiocyanate group but shares the carboxylic acid functionality.

3-Bromo-1H-indole-6-carboxylic acid: Contains a bromine atom instead of a thiocyanate group.

3-Cyano-1H-indole-6-carboxylic acid: Features a cyano group instead of a thiocyanate group.

Uniqueness: 3-Thiocyanato-1H-indole-6-carboxylic acid is unique due to the presence of both the thiocyanate and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The thiocyanate group, in particular, provides opportunities for further functionalization and derivatization, making this compound a valuable scaffold for the development of new molecules with diverse applications.

Actividad Biológica

3-Thiocyanato-1H-indole-6-carboxylic acid (TICA) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and comparative analysis with similar compounds.

TICA is characterized by its unique structure, which includes both a thiocyanate group and a carboxylic acid functionality. These features enhance its chemical reactivity and biological activity.

- Enzyme Interaction : TICA interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This interaction suggests TICA may modulate metabolic pathways by inhibiting or inducing these enzymes.

- Stability : Under standard laboratory conditions, TICA is relatively stable, but its biological activity may diminish over time due to degradation.

2. Cellular Effects

TICA exerts significant effects on cellular processes:

- Cell Signaling Pathways : It has been shown to influence the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis.

- Dosage Effects : In animal models, low doses of TICA exhibit anti-inflammatory and anti-cancer properties, while higher doses can lead to toxicity, including liver and kidney damage.

3. Molecular Mechanisms

The molecular mechanisms through which TICA operates include:

- Enzyme Inhibition : TICA inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This inhibition reduces the production of pro-inflammatory mediators.

4. Comparative Analysis with Similar Compounds

To understand TICA's unique properties better, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Indole-3-carboxylic acid | C9H7NO2 | Lacks thiocyanate group |

| 3-Bromo-1H-indole-6-carboxylic acid | C10H7BrN2O2 | Contains bromine instead of thiocyanate |

| 3-Cyano-1H-indole-6-carboxylic acid | C10H7N3O2 | Features a cyano group instead of thiocyanate |

TICA's combination of the thiocyanate and carboxylic acid groups provides distinct chemical reactivity and biological activity compared to these similar compounds.

5. Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of TICA:

- Anti-Cancer Activity : Research indicates that TICA can inhibit cancer cell growth through specific molecular pathways involved in angiogenesis and cancer cell signaling. The compound shows IC50 values ranging from 7 to 20 µM against various cancer cell lines .

- Anti-Inflammatory Activity : TICA has demonstrated significant inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential use in treating inflammatory diseases .

6. Conclusion

This compound is a promising compound with notable biological activities that warrant further exploration. Its interactions with key metabolic enzymes and cellular pathways position it as a candidate for therapeutic applications in oncology and inflammatory conditions. Future research should focus on elucidating the detailed mechanisms of action and exploring its efficacy in clinical settings.

Propiedades

IUPAC Name |

3-thiocyanato-1H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c11-5-15-9-4-12-8-3-6(10(13)14)1-2-7(8)9/h1-4,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVSBEAFPBVHLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C2SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.